4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride
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Overview
Description
4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimization for yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
59851-10-4 |
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Molecular Formula |
C10H14ClNO4S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-amino-5-(4-carboxybutyl)thiophene-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c11-9-6(10(14)15)5-16-7(9)3-1-2-4-8(12)13;/h5H,1-4,11H2,(H,12,13)(H,14,15);1H |
InChI Key |
KBMHCEVWDJQNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)CCCCC(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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